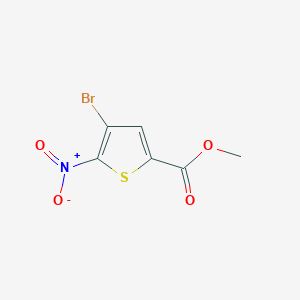

Methyl-4-brom-5-nitrothiophen-2-carboxylat

Übersicht

Beschreibung

“Methyl 4-bromo-5-nitrothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrNO4S . It has a molecular weight of 267.08 . This compound is typically stored in a refrigerator and is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-nitrothiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 267.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wirkmechanismus

The mechanism of action of methyl 4-bromo-5-nitrothiophene-2-carboxylate is not fully understood. However, it is believed to interact with various cellular targets, such as enzymes and receptors, which can lead to changes in cellular signaling pathways. These changes can result in various biochemical and physiological effects.

Biochemical and Physiological Effects:

Methyl 4-bromo-5-nitrothiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using methyl 4-bromo-5-nitrothiophene-2-carboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique chemical structure allows for the investigation of its potential applications in various fields. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

Methyl 4-bromo-5-nitrothiophene-2-carboxylate has many potential future directions for scientific research. It can be further investigated for its use in organic electronics, as a potential material for solar cells and transistors. Additionally, it can be studied for its potential use in the field of medicinal chemistry, as a potential drug candidate for various diseases. Further research can also be conducted to understand its mechanism of action and to investigate its potential toxicity.

In conclusion, methyl 4-bromo-5-nitrothiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new materials and potential drug candidates for various diseases.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“Methyl-4-brom-5-nitrothiophen-2-carboxylat” ist eine chemische Verbindung mit der Summenformel C6H4BrNO4S . Sie hat eine Molmasse von 266,07 und wird typischerweise an einem dunklen Ort unter einer inerten Atmosphäre bei Temperaturen zwischen 2-8°C gelagert .

Industrielle Chemie

Thiophenderivate, wie “this compound”, werden in der industriellen Chemie eingesetzt. Sie werden insbesondere als Korrosionsschutzmittel verwendet .

Materialwissenschaften

“this compound” spielt eine wichtige Rolle bei der Weiterentwicklung von organischen Halbleitern . Es wird auch bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) eingesetzt .

Pharmazeutische Anwendungen

Thiophen-basierte Verbindungen weisen viele pharmakologische Eigenschaften auf. Sie sind bekannt für ihre Antitumor-, entzündungshemmenden, antimikrobiellen, antihypertensiven und antiatherosklerotischen Eigenschaften .

Synthese von fortgeschrittenen Verbindungen

Thiophen-basierte Analoga, einschließlich “this compound”, sind für Medizinalchemiker von Interesse, um fortgeschrittene Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Synthese von Oligothiophen-Vorläufern

“this compound” nimmt an der Synthese von Oligothiophen-Vorläufern teil, um (Porphinato)zink(II)-basierte Chromophore zu erzeugen .

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUBXGVOBVNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535025 | |

| Record name | Methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31862-80-3 | |

| Record name | Methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B1655018.png)

![N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide](/img/structure/B1655029.png)

![Oxazole, 2-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]-4,5-diphenyl-](/img/structure/B1655036.png)

![2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1655037.png)

![[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid](/img/structure/B1655039.png)